7-ethoxy-1H-indole
Overview
Description
Molecular Structure Analysis
The molecular structure of “7-ethoxy-1H-indole” consists of an indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and an ethoxy group attached at the 7-position .
Chemical Reactions Analysis
Indole derivatives, including “7-ethoxy-1H-indole”, can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution reactions due to the excessive π-electrons delocalization .
Scientific Research Applications
Synthesis and Structural Importance
7-ethoxy-1H-indole and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, they serve as precursors in the synthesis of biologically important fused-indole heterocycles. These compounds are characterized by the planarity of the indole moiety and specific dihedral angles formed with attached groups, contributing to their chemical properties and potential applications in medicinal chemistry and organic synthesis (Chandrakantha et al., 1998).
Biological and Medicinal Applications
Indole derivatives, including 7-ethoxy-1H-indole, have been explored for their potential in biological applications. For instance, these compounds have shown antimicrobial properties. Certain derivatives of indole exhibit significant antimicrobial potential, indicating their usefulness in developing new antimicrobial agents (Kalshetty et al., 2012). Additionally, certain indole derivatives have been investigated for their antiproliferative effects against cancer cell lines, suggesting their potential in cancer research (Fawzy et al., 2018).
Chemical Properties and Reactions
The chemical properties of 7-ethoxy-1H-indole derivatives, such as reactivity and stability, are significant for various chemical reactions. These properties facilitate diverse reactions, including autoxidation and nucleophilic substitutions, which are essential in organic synthesis and the development of novel compounds (Nakagawa & Hino, 1970).
Novel Synthesis Methods
Innovative methods for the synthesis of indole derivatives are constantly being developed, enhancing the efficiency and applicability of these compounds in various fields. Microwave-assisted organic synthesis in flow is one such method that has been applied to the Fischer indole synthesis of derivatives, showcasing the evolution in synthetic techniques (Xu et al., 2017).
Future Directions
properties
IUPAC Name |
7-ethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKEBQFRTULGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600583 | |
Record name | 7-Ethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-1H-indole | |
CAS RN |
927181-96-2 | |
Record name | 7-Ethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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